1-Nitropiperazine
Overview
Description
1-Nitropiperazine is a nitrogen-containing heterocyclic compound characterized by a six-membered ring with two nitrogen atoms at the 1 and 4 positions, and a nitro group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitropiperazine can be synthesized through several methods. One common approach involves the nitration of piperazine. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitro group into the piperazine ring. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Nitropiperazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso derivatives. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reduction process is crucial for the synthesis of various derivatives with potential biological activity.
Substitution: this compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted piperazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitropiperazine has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules
Biology and Medicine: this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the material properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-nitropiperazine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Nitropiperazine can be compared with other similar compounds, such as:
Piperazine: Piperazine itself is a widely used compound in medicinal chemistry, known for its anthelmintic properties. Unlike this compound, piperazine lacks the nitro group, which significantly alters its reactivity and biological activity.
1-Nitrosopiperazine: This compound is closely related to this compound but contains a nitroso group instead of a nitro group. The presence of the nitroso group imparts different chemical and biological properties, making it useful in different contexts.
1,4-Dinitropiperazine: This compound contains two nitro groups, one on each nitrogen atom of the piperazine ring. The additional nitro group increases the compound’s reactivity and potential toxicity, distinguishing it from this compound.
Uniqueness: The uniqueness of this compound lies in its specific reactivity due to the presence of the nitro group. This functional group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-nitropiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVXSFTGQDAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311546 | |
Record name | 1-nitropiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42499-41-2 | |
Record name | NSC243817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-nitropiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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